molecular formula C9H16N2O B15376011 Cyclohexylamine, N-(2-oxazolin-2-yl)- CAS No. 10002-37-6

Cyclohexylamine, N-(2-oxazolin-2-yl)-

Cat. No.: B15376011
CAS No.: 10002-37-6
M. Wt: 168.24 g/mol
InChI Key: XTZPBUFHOVLKQR-UHFFFAOYSA-N
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Description

Cyclohexylamine, N-(2-oxazolin-2-yl)- (CAS synonyms: 2-Cyclohexylamino-2-oxazoline, NSC 160005) is a cycloaliphatic amine derivative featuring a cyclohexyl group attached to an oxazoline ring via a nitrogen atom . The oxazoline moiety, a five-membered heterocycle containing oxygen and nitrogen, imparts unique electronic and steric properties to the compound.

Synthesis of related N-substituted cyclohexylamine derivatives often involves condensation reactions. For example, N-Cyclohexyl-2-oxo-2-phenylacetamide is synthesized via coupling phenylglyoxylic acid with cyclohexylamine using N,N′-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) as catalysts . A similar approach may apply to Cyclohexylamine, N-(2-oxazolin-2-yl)-, with oxazoline ring formation achieved through cyclization of appropriate precursors.

Properties

CAS No.

10002-37-6

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

N-cyclohexyl-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C9H16N2O/c1-2-4-8(5-3-1)11-9-10-6-7-12-9/h8H,1-7H2,(H,10,11)

InChI Key

XTZPBUFHOVLKQR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NCCO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Structure Highlights Key Functional Groups Applications/Reactivity
Cyclohexylamine, N-(2-oxazolin-2-yl)- Cyclohexyl + oxazoline ring Secondary amine, oxazoline Catalyst ligand, corrosion inhibition
Cyclohexylamine (CHA) Primary alicyclic amine -NH₂ Polymer intermediates, corrosion inhibitors
Dicyclohexylamine (DCHA) Secondary amine (two cyclohexyl groups) -NH- Corrosion inhibitor salts (e.g., dicyclohexylamine nitrite)
N-Cyclohexyl-2-oxo-2-phenylacetamide Cyclohexyl + phenylglyoxamide Amide, ketone Crystallography studies
  • Reactivity: Unlike CHA, which is protonated by HCl to form water-soluble salts, the oxazoline substituent in Cyclohexylamine, N-(2-oxazolin-2-yl)- may reduce basicity, altering solubility and acid-base behavior .

Physicochemical Properties

Property Cyclohexylamine, N-(2-oxazolin-2-yl)- CHA DCHA
Basicity (pKa) Lower (oxazoline electron withdrawal) ~10.6 ~11.0
Solubility Moderate in polar solvents Highly water-soluble (as salt) Low water solubility
Thermal Stability High (oxazoline ring stability) Moderate High
  • Crystallography :
    • Hydrogen bonding via N-H···O (observed in N-Cyclohexyl-2-oxo-2-phenylacetamide) stabilizes crystal structures . The oxazoline group may facilitate similar intermolecular interactions but with altered torsion angles.

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